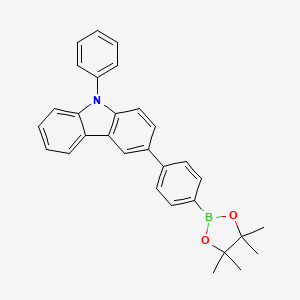

9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Description

Molecular Formula: C₃₀H₂₈BNO₂ Molecular Weight: 445.37 g/mol Physical Properties: White-yellow crystalline powder with a melting point of 145°C and ≥98.0% purity (HPLC/T) . Key Features:

- Contains a carbazole core substituted with a phenyl group at the 9-position and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position via a phenyl linker.

- The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic electronics (e.g., OLEDs, polymers) .

Properties

IUPAC Name |

9-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-14-21(15-18-23)22-16-19-28-26(20-22)25-12-8-9-13-27(25)32(28)24-10-6-5-7-11-24/h5-20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYLNDJDCBJMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219956-30-5 | |

| Record name | 9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves a multi-step process:

Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of diphenylamine derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

Reduction: Reduction reactions can target the boronic ester group, converting it into a hydroxyl group or other functional groups.

Substitution: The phenyl and boronic ester groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are employed under various conditions.

Major Products

Oxidation: Carbazole-quinone derivatives.

Reduction: Hydroxylated carbazole derivatives.

Substitution: Various functionalized carbazole derivatives depending on the substituents introduced.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the field of OLEDs. The compound's ability to act as a deep-blue emitter with bipolar properties makes it suitable for use in solution-processed OLEDs. Research has shown that incorporating organoboron acceptors with carbazole donors enhances the efficiency and performance of OLED devices .

Photovoltaic Devices

The compound's properties also lend themselves to applications in organic photovoltaic devices. Its structure facilitates efficient charge transport and light absorption, making it a candidate for improving the efficiency of solar cells. Studies indicate that compounds with similar structures can enhance the overall power conversion efficiency by optimizing light harvesting and charge separation .

Sensors

The unique optical properties of 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole allow it to be utilized in sensor technologies. Its fluorescence characteristics can be exploited for detecting various analytes in environmental monitoring and biochemical sensing applications.

Material Science

In material science, this compound serves as a building block for synthesizing novel materials with tailored electronic properties. Its incorporation into polymer matrices can lead to the development of advanced materials with specific functionalities such as improved mechanical strength or thermal stability.

Case Studies

Mechanism of Action

The mechanism by which 9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exerts its effects depends on its application:

In Organic Synthesis: The boronic ester group participates in cross-coupling reactions, forming new carbon-carbon bonds.

In Biological Systems: The carbazole core can interact with biological macromolecules, potentially disrupting cellular processes or acting as a fluorescent marker.

In Materials Science: The compound’s electronic properties contribute to its role in semiconductors and LEDs, where it facilitates charge transport and light emission.

Comparison with Similar Compounds

9-Phenyl-3,6-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-9H-Carbazole (CAS 618442-57-2)

Molecular Formula: C₃₀H₃₅B₂NO₄ Molecular Weight: 495.24 g/mol . Key Differences:

- Substitution Pattern : Two boronic ester groups at positions 3 and 6 (vs. one in the target compound).

- Reactivity : Enhanced utility in polymer synthesis due to dual cross-linking sites .

- Photophysical Properties : Exhibits blue ultralong room-temperature phosphorescence (URTP) with prolonged lifetimes (~1.2 s) due to enhanced intersystem crossing from electron-withdrawing boronic esters .

- Thermal Stability: Higher molecular weight may improve thermal stability but reduces solubility compared to the mono-substituted target compound .

9H-Carbazole-3,6-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl) (36CzB)

Molecular Formula: C₂₄H₂₉B₂NO₄ Key Differences:

9-(4-(Diphenylboryl)Phenyl)-9H-Carbazole (DPPC)

Molecular Formula : C₃₀H₂₂BN

Key Differences :

- Boron Functionalization : Uses a diphenylboryl group (electron-deficient) instead of a boronic ester.

- Charge Transport : Theoretical studies suggest DPPC has balanced hole/electron transport due to distinct HOMO (-5.2 eV) and LUMO (-1.8 eV) distributions .

- Stability : Boronic esters (target compound) are more hydrolytically stable than borane groups in DPPC .

9-(4-tert-Butylphenyl)-3,6-Bis(Triphenylsilyl)-9H-Carbazole (CzSi)

Molecular Formula : C₅₄H₅₀N₂Si₂

Key Differences :

- Substituents : Bulky triphenylsilyl groups at 3/6 positions and a tert-butylphenyl group at 9-position.

- Solubility : tert-butyl and silyl groups enhance solubility in organic solvents, favoring solution-processed device fabrication .

- Functionality : Lacks reactive boronic esters, limiting post-synthetic modifications .

3,6-Bis(2-Ethylhexyl)-9-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-9H-Carbazole

Key Differences :

- Applications : Better suited for flexible electronics than the phenyl-rich target compound .

Biological Activity

9-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications in optoelectronic devices. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.

The compound has the following chemical identifiers:

- CAS Number: 1219956-30-5

- Molecular Formula: C30H28BNO2

- Molecular Weight: 445.37 g/mol

- Melting Point: 145°C

- Purity: ≥98.0% (HPLC)

Synthesis and Characterization

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, using 3,6-dibromo-9-phenylcarbazole and a boronic ester under nitrogen atmosphere can yield the desired product with significant purity . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Potential

Research indicates that carbazole derivatives exhibit noteworthy anticancer properties. The compound's structure allows for interactions with various biological targets. A study highlighted that carbazole-based compounds can induce apoptosis in cancer cells through mitochondrial pathways . The specific activity of this compound has not been extensively documented; however, related compounds show promise in inhibiting tumor growth.

Antioxidant Activity

The antioxidant properties of carbazole derivatives have been explored in various studies. The presence of the dioxaborolane moiety may enhance radical scavenging activity. This is crucial for reducing oxidative stress in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Studies

The proposed mechanism through which this compound exerts its biological effects likely involves:

- Cellular Uptake: The lipophilic nature of the compound facilitates its penetration into cell membranes.

- Target Interaction: Once inside the cell, it may interact with DNA or proteins involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its antioxidant effects.

Q & A

Q. Example Protocol :

Combine 9-(4-bromophenyl)-9H-carbazole (1 eq), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), and Pd(PPh₃)₄ (3 mol%) in 1,4-dioxane.

Heat at 100°C for 24 hours under inert atmosphere.

Q. Table 1: Reaction Condition Optimization

| Solvent | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 1,4-Dioxane | Pd(PPh₃)₄ | 100 | 65–70 | |

| Toluene | PdCl₂(dppf) | 110 | 60–65 | |

| THF | Pd(OAc)₂ | 80 | 50–55 |

Basic: What purification and characterization techniques are critical post-synthesis?

Methodological Answer:

- Purification : Use column chromatography (silica gel, DCM/hexane 1:5 v/v) or recrystallization from ethanol for crystalline purity .

- Characterization :

Advanced: How to resolve discrepancies in crystallographic data during structure confirmation?

Methodological Answer:

Discrepancies in XRD parameters (e.g., bond lengths or angles) may arise from thermal motion or disorder . Mitigation strategies:

Refine data with SHELXL using restraints for boronic ester groups (C–B–O angles ~120°) .

Cross-validate with DFT calculations to compare theoretical vs. experimental geometries .

Check for twinned crystals using PLATON’s TWINABS; exclude outliers with Rint > 0.1 .

Example : In , a high wR factor (0.242) was attributed to disordered methyl groups, resolved via iterative refinement.

Advanced: How to optimize electronic properties for OLED device integration?

Methodological Answer:

- Hole-Transport Tuning : Introduce electron-donating groups (e.g., alkyl chains) at carbazole’s N-position to lower ionization potential .

- Device Fabrication :

- Contradiction Note : Conflicting reports on charge mobility (e.g., 10⁻⁴ vs. 10⁻⁵ cm²/V·s) may stem from thin-film morphology. Use atomic force microscopy (AFM) to assess surface roughness .

Basic: What are the solubility and storage guidelines for this compound?

Methodological Answer:

- Solubility : Soluble in DCM, THF, and toluene (5–10 mg/mL at 25°C). For DMSO stock solutions, heat to 37°C with sonication .

- Storage :

Caution : Hydrolytic sensitivity—avoid exposure to moisture (use glovebox for weighing) .

Advanced: How to address low yields in large-scale Suzuki couplings?

Methodological Answer:

Low yields (>50%) often result from boronic ester decomposition or catalyst poisoning . Solutions:

Pre-dry reagents : Use molecular sieves (3Å) in solvent to remove trace water .

Alternative catalysts : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for improved stability .

Scale-up protocol :

- Maintain high dilution (0.1 M) to prevent aggregation.

- Use microwave-assisted heating (150°C, 2 hours) for faster kinetics .

Advanced: How to analyze electrochemical properties for optoelectronic applications?

Methodological Answer:

- Cyclic Voltammetry (CV) :

- Electrogenerated Chemiluminescence (ECL) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.